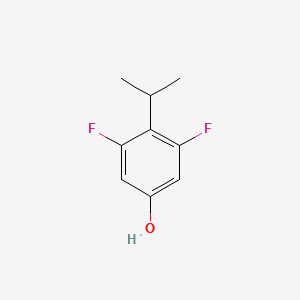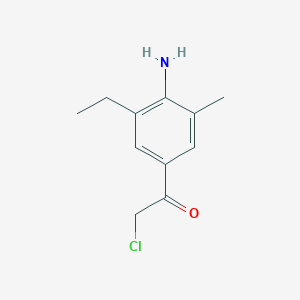
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-ethyl-5-methylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloroethanone group.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination process.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Products: Formation of azido or thiocyanato derivatives.
Oxidation Products: Formation of nitro derivatives.
Reduction Products: Formation of alcohol derivatives.
Applications De Recherche Scientifique
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-ethyl-5-methylphenol: Lacks the chloroethanone group, making it less reactive in substitution reactions.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-bromoethan-1-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(4-Amino-3-ethyl-5-methylphenyl)-2-iodoethan-1-one: Contains an iodo group, which is more reactive than the chloro group.
Uniqueness
1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
693288-44-7 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(4-amino-3-ethyl-5-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-5-9(10(14)6-12)4-7(2)11(8)13/h4-5H,3,6,13H2,1-2H3 |
Clé InChI |
QAZGUZJNEBVOLA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)C(=O)CCl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


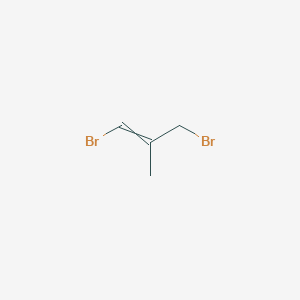

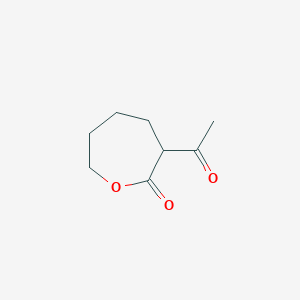
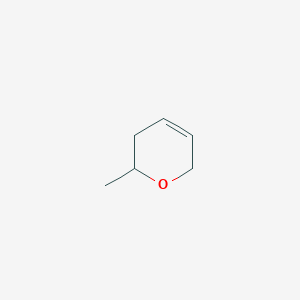
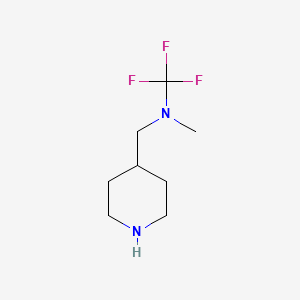
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

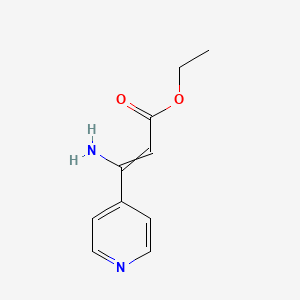
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
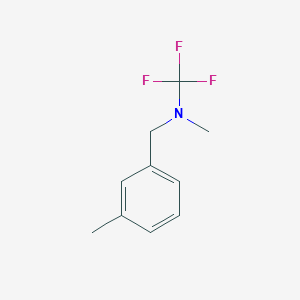
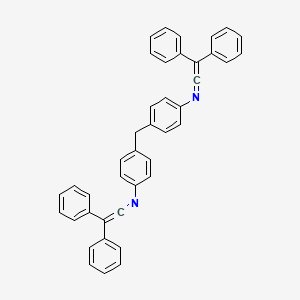
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)

